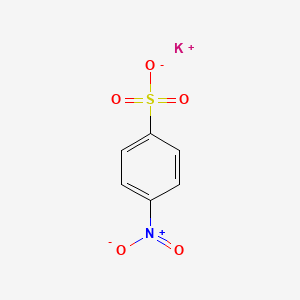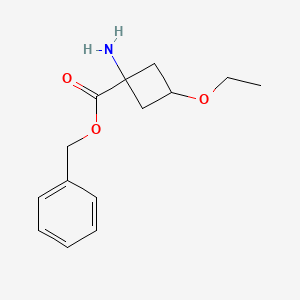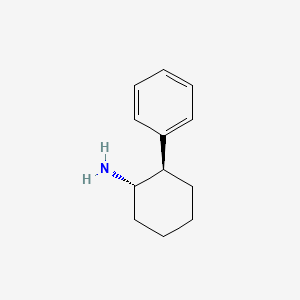
Potassium 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-nitrobenzenesulfonate is an organic compound with the molecular formula C6H4KNO5S. It is a potassium salt of 4-nitrobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in organic synthesis and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene using sulfur trioxide (SO3) as the sulfonating agent. The reaction is typically conducted in a microreactor, which allows for precise control of reaction conditions such as temperature and molar ratios of reactants . The general reaction is as follows:
C6H5NO2+SO3→C6H4(NO2)SO3H
The resulting 4-nitrobenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of 4-nitrobenzenesulfonyl chloride, followed by neutralization with potassium hydroxide . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Potassium 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different sulfonate derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) and other strong bases.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Products include various substituted benzenesulfonates.
Reduction: The major product is 4-aminobenzenesulfonate.
Oxidation: Products include higher oxidation state sulfonates.
Scientific Research Applications
Potassium 4-nitrobenzenesulfonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which potassium 4-nitrobenzenesulfonate exerts its effects involves its ability to act as a sulfonating agent. The compound can donate its sulfonate group to other molecules, facilitating various chemical transformations. The nitro group also plays a role in its reactivity, particularly in reduction and substitution reactions .
Comparison with Similar Compounds
4-Nitrobenzenesulfonic Acid: Similar in structure but lacks the potassium ion.
4-Aminobenzenesulfonic Acid: A reduction product of potassium 4-nitrobenzenesulfonate.
Potassium Benzenesulfonate: Lacks the nitro group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both the nitro and sulfonate groups, which confer distinct chemical properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the sulfonate group increases its solubility and stability in aqueous solutions .
Properties
Molecular Formula |
C6H4KNO5S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
potassium;4-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
FERODINMFGAWHO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)

![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)


